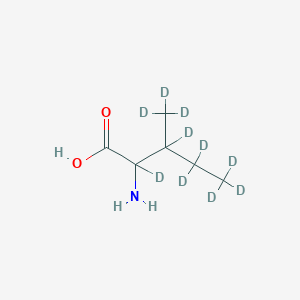
Deoxymethoxetamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxymethoxetamine (hydrochloride) is a synthetic compound belonging to the arylcyclohexylamine class, known for its dissociative properties. It is structurally related to methoxetamine, with the primary difference being the replacement of the methoxy group with a methyl group. This compound has gained attention in both scientific research and recreational contexts due to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxymethoxetamine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenylcyclohexanone.
Amine Introduction: The ketone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of deoxymethoxetamine (hydrochloride) would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and purity. Key considerations include:
Purity Control: Ensuring high purity through recrystallization and chromatography.
Safety Measures: Implementing strict safety protocols to handle reactive chemicals and prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Deoxymethoxetamine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated derivatives of deoxymethoxetamine.
Scientific Research Applications
Deoxymethoxetamine (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of arylcyclohexylamines.
Biology: Investigated for its effects on neurotransmitter systems, particularly the NMDA receptor.
Medicine: Explored for potential therapeutic uses in treating conditions like depression and chronic pain due to its dissociative properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in neuropharmacological research.
Mechanism of Action
Deoxymethoxetamine (hydrochloride) primarily acts as an NMDA receptor antagonist. By inhibiting these receptors, it disrupts normal neurotransmission, leading to dissociative effects. This mechanism is similar to that of other dissociatives like ketamine and phencyclidine. The compound also affects serotonin and dopamine reuptake, contributing to its psychoactive properties.
Comparison with Similar Compounds
Methoxetamine: Similar structure but with a methoxy group instead of a methyl group.
Ketamine: Another NMDA receptor antagonist with well-known dissociative effects.
Phencyclidine: A potent dissociative with a longer duration of action.
Uniqueness: Deoxymethoxetamine (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological effects. Compared to methoxetamine, it has a different potency and duration of action, making it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H |
InChI Key |
GMWMZATZQUZOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


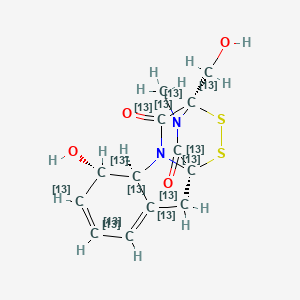
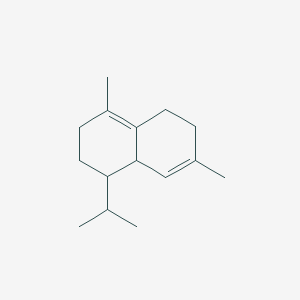
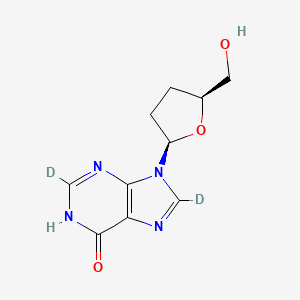
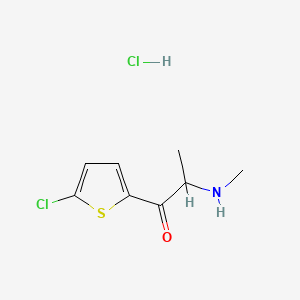
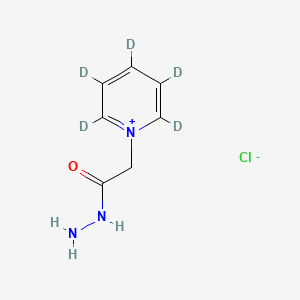
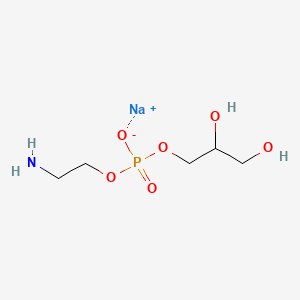
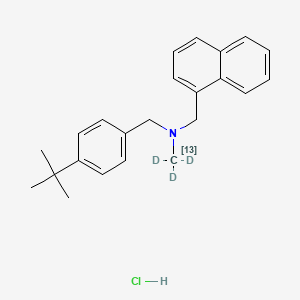


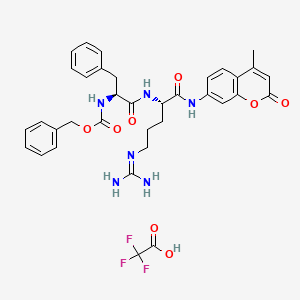
![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)
